1,1,1-Trifluoro-4-methylhexan-2-amine
Description
Significance of Organofluorine Chemistry in Modern Synthesis
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically since its inception. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules that contain it. nih.govjst.go.jp The fluorine atom itself possesses unique properties, including high electronegativity and a relatively small size, which significantly alter the electronic and steric profile of an organic molecule without adding substantial bulk. numberanalytics.com
The incorporation of fluorine can modulate key molecular properties such as:
Lipophilicity: A trifluoromethyl group often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
Basicity: The strong electron-withdrawing nature of a trifluoromethyl group can drastically lower the basicity (pKa) of a nearby amine.
Conformation: Fluorine substitution can influence the preferred conformation of a molecule, affecting its binding affinity to biological targets.
These modifications have made organofluorine compounds indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org From life-saving drugs to high-performance polymers like Teflon, the impact of organofluorine chemistry is widespread and continues to grow. numberanalytics.comrsc.org
Importance of Chiral Amines in Synthetic Organic Chemistry
Chiral amines are fundamental building blocks in the world of organic synthesis. researchgate.net Chirality, or "handedness," is a critical feature of many biological molecules, and often only one enantiomer (mirror image) of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Consequently, the stereoselective synthesis of chiral molecules is of paramount importance.
Chiral amines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov Beyond being components of a final target molecule, chiral amines are frequently employed as:
Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction.
Chiral Catalysts or Ligands: Used in small amounts to generate large quantities of enantiomerically enriched products in asymmetric catalysis. nih.gov
Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers.
Methods such as asymmetric hydrogenation and reductive amination are powerful tools for accessing these valuable compounds with high optical purity. nih.govresearchgate.net
Research Landscape of Trifluoromethylated Amine Derivatives
The convergence of organofluorine chemistry and chiral amine synthesis has led to a vibrant research area focused on trifluoromethylated amine derivatives. The α-trifluoromethylamino group, in particular, has garnered significant attention as a bioisostere for the amide bond. nih.gov The reduced basicity and altered hydrogen-bonding capacity of an α-trifluoromethyl amine mimic key properties of an amide linkage, making these structures valuable for creating proteolytically stable peptidomimetics. nih.govacs.org
The synthesis of these compounds, however, presents unique challenges. The strong electron-withdrawing effect of the CF3 group deactivates adjacent functionalities, often requiring specialized synthetic methods. Research in this area is focused on developing efficient and stereoselective routes.
| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | Addition of a "CF3-" equivalent to an imine or nitrone electrophile. | TMSCF3 (Ruppert-Prakash reagent), Potassium t-butoxide | acs.orgresearchgate.net |
| Asymmetric Hydrogenation | Reduction of a pre-formed trifluoromethyl imine using a chiral metal catalyst. | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands | nih.gov |
| Addition to CF3 Imines | Reaction of carbon- or heteroatom-based nucleophiles with trifluoromethyl imines. | Organometallic reagents (e.g., arylboroxines), chiral Pd(II) catalysts | nih.gov |
| Biocatalysis | Use of enzymes, such as transaminases or engineered cytochromes, to catalyze the formation of chiral amines. | ω-Transaminases, Imine Reductases | acs.orgwiley.com |
Scope and Focus on the Synthesis and Reactivity of Chiral Aliphatic Trifluoromethyl Amines (e.g., 1,1,1-Trifluoro-4-methylhexan-2-amine)
While much research has focused on aryl α-trifluoromethyl amines, their aliphatic counterparts, such as this compound, are equally important scaffolds. These molecules combine the conformational flexibility of an aliphatic chain with the unique electronic properties imparted by the trifluoromethyl group.
Direct research on this compound is not extensively documented in the literature. However, its synthesis can be logically proposed based on established chemical principles. A highly plausible route is the asymmetric reductive amination of the corresponding ketone, 1,1,1-Trifluoro-4-methylhexan-2-one. sigmaaldrich.com This transformation would involve the condensation of the ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced stereoselectively using a chiral catalyst or reagent to yield the desired enantiomer of the target amine.
The reactivity of this compound would be dominated by the presence of the CF3 group adjacent to the amine. This would render the amine significantly less basic than its non-fluorinated analogue, 4-methylhexan-2-amine. nih.gov This reduced nucleophilicity would influence its participation in subsequent chemical reactions, requiring potentially more forcing conditions for reactions like acylation or alkylation compared to standard aliphatic amines. This unique combination of a chiral aliphatic backbone and a CF3-modulated amine functionality makes it a compelling, albeit underexplored, building block for advanced chemical synthesis.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Anticipated Property |
|---|---|---|---|---|
| This compound | C7H14F3N | 169.19 | Chiral, aliphatic, α-trifluoromethyl amine | Low basicity, high lipophilicity |
| 1,1,1-Trifluoro-4-methylhexan-2-one | C7H11F3O | 168.16 | Ketone precursor to the target amine | Electrophilic carbonyl carbon sigmaaldrich.com |
| 4-Methylhexan-2-amine (1,3-DMAA) | C7H17N | 115.22 | Non-fluorinated chiral aliphatic amine analog | Standard amine basicity (pKa ~10.6) nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H14F3N |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-5(2)4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
WOYOLWDMXCMTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(F)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chiral Aliphatic Trifluoromethylated Amines
Catalytic Enantioselective Strategies
Recent progress in asymmetric catalysis has led to the development of powerful methods for the synthesis of chiral trifluoromethylated amines. These strategies primarily rely on two main approaches: the asymmetric isomerization of trifluoromethyl imines and biocatalytic N-H bond insertion reactions.
Asymmetric Isomerization of Trifluoromethyl Imines
The catalytic asymmetric isomerization of trifluoromethyl imines has emerged as a promising and direct method for the synthesis of chiral trifluoromethylated amines. Current time information in Merrimack County, US.nih.govnih.gov This transformation involves a 1,3-proton shift, converting an achiral imine into a chiral amine with high enantioselectivity.
The success of this asymmetric isomerization hinges on the design of a suitable chiral catalyst. Modified cinchona alkaloids have been identified as highly effective organocatalysts for this purpose. nih.gov Specifically, a 9-hydroxy cinchona alkaloid derivative, DHQ-7f, has demonstrated exceptional performance in the isomerization of both aryl and, significantly, alkyl trifluoromethyl imines. nih.gov
The design of DHQ-7f incorporates a crucial 2'-chloro substituent on the quinoline ring, which has been shown to enhance both the catalytic activity and the enantioselectivity of the isomerization process. nih.gov This catalyst operates via a proton transfer mechanism, where the chiral environment of the catalyst directs the stereochemical outcome of the protonation step.
While aryl trifluoromethyl imines generally exhibit high reactivity, their aliphatic counterparts are notably less reactive, often requiring elevated temperatures (50-110 °C) for the isomerization to proceed with standard cinchona alkaloid catalysts. nih.gov However, the development of DHQ-7f has enabled the isomerization of aliphatic trifluoromethyl imines under significantly milder conditions. For instance, the isomerization of methyl trifluoromethyl imine using DHQ-7f proceeds smoothly at 10 °C. nih.gov
The performance of the DHQ-7f catalyst in the asymmetric isomerization of various aliphatic trifluoromethyl imines is summarized in the table below.
| Substrate (Aliphatic Imine) | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl trifluoromethyl imine | DHQ-7f | 10 | 61 | 90 |
| n-Butyl trifluoromethyl imine | DHQ-7f | 10 | N/A | 89 |
| Homobenzyl trifluoromethyl imine | DHQ-7f | 10 | N/A | 92 |
Data sourced from multiple studies. "N/A" indicates data not available.
The substrate scope of the asymmetric isomerization catalyzed by cinchona alkaloids extends to a range of aliphatic trifluoromethyl imines. nih.govnih.gov While initially challenging, the use of optimized catalysts like DHQ-7f has broadened the applicability of this method to include simple alkyl and functionalized alkyl groups. nih.gov
Studies have shown that the reaction tolerates various linear and branched aliphatic substituents on the imine. For example, imines bearing methyl, n-butyl, and homobenzyl groups have been successfully isomerized with high enantioselectivity. nih.gov The electronic and steric properties of the aliphatic substituent can influence the reaction rate and, in some cases, the enantioselectivity. Generally, bulkier substituents may require longer reaction times or slightly elevated temperatures to achieve high conversion. The development of this methodology represents a significant step forward in providing general access to chiral aliphatic trifluoromethylated amines from readily available starting materials. nih.gov
Biocatalytic N-H Bond Insertion Reactions
Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral amines. Engineered enzymes, in particular, have been developed to catalyze reactions not typically found in nature, such as N-H bond insertion, to produce highly enantioenriched products.
A notable biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines involves an asymmetric N-H carbene insertion reaction catalyzed by engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. nih.gov This metalloprotein has been redesigned through directed evolution to facilitate the insertion of a carbene, generated from a diazo precursor, into an N-H bond of an amine.
Through a combination of protein and substrate engineering, specific variants of cytochrome c552 have been developed that exhibit high catalytic efficiency and stereoselectivity. The engineering efforts have focused on modifying the active site of the enzyme to create a chiral pocket that controls the orientation of the substrates and, consequently, the stereochemical outcome of the reaction. For instance, mutations at key positions can create space to accommodate different substrates and influence the enantioselectivity of the N-H insertion.
The enantioselectivity of the reaction can even be inverted by tuning the diazo reagent, allowing access to both enantiomers of the desired product. nih.gov This methodology has been successfully applied to a broad range of aryl amine substrates, and ongoing research is exploring its application to aliphatic amines.
| Enzyme Variant | Diazo Reagent | Amine Substrate | Yield (%) | Enantiomeric Ratio (er) |
| Engineered Cytochrome c552 | Benzyl 2-diazotrifluoropropanoate | Aryl Amine | >99 | 95:5 |
| Engineered Cytochrome c552 | Modified Diazo Reagent | Aryl Amine | >99 | 0.5:99.5 |
Data represents typical results for aryl amine substrates.
The enantioenriched α-trifluoromethyl amines produced through biocatalytic N-H insertion serve as versatile chiral building blocks for the synthesis of other valuable molecules. nih.gov These enzymatic reactions can be integrated into chemoenzymatic pathways, where a biocatalytic step is followed by conventional chemical transformations.
For example, the chiral α-trifluoromethyl amino esters obtained from the cytochrome c552-catalyzed reaction can be readily converted into enantioenriched β-trifluoromethyl-β-amino alcohols and halides. nih.gov These transformations typically involve standard organic synthesis procedures such as reduction of the ester functionality or conversion to other functional groups. This combination of biocatalysis and chemical synthesis provides a powerful and flexible approach to access a diverse range of complex chiral trifluoromethylated compounds that are of significant interest in medicinal chemistry and drug discovery. nih.gov
Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines
The catalytic asymmetric reduction of α-trifluoromethylated imines stands as one of the most direct and common strategies for preparing chiral α-trifluoromethyl amines. nih.gov This approach involves the enantioselective addition of a hydride equivalent to the C=N double bond of a prochiral imine, establishing a stereogenic center at the α-carbon. Success in this area hinges on the development of highly active and selective chiral catalysts that can effectively differentiate between the two enantiotopic faces of the imine.
Transition metal catalysts have been extensively explored for the asymmetric reduction of trifluoromethylated imines, primarily through hydrogenation and transfer hydrogenation processes.
Asymmetric Transfer Hydrogenation (ATH): This method utilizes a hydrogen donor molecule, such as an alcohol or formic acid, in place of high-pressure hydrogen gas, offering operational simplicity. An efficient palladium/zinc co-catalyzed system has been developed for the ATH of trifluoromethylated imines using methanol as the hydrogen source. bit.edu.cnresearchgate.net This dual-catalyst system has demonstrated broad substrate scope, affording the desired chiral α-trifluoromethylated amines in excellent yields (up to 99%) and with high enantioselectivity. bit.edu.cnresearchgate.netresearchgate.net Ruthenium-based catalysts have also proven effective. For instance, a Ru-catalyzed ATH of strong electron-withdrawing acyclic α-trifluoromethylimines using sodium formate as the hydrogen source in a water-dimethylformamide cosolvent system provides chiral α-trifluoromethylamines in high yields and with excellent enantioselectivities (93–99% ee) under mild reaction conditions. acs.org
To circumvent the use of transition metals, which can be costly and pose challenges in product purification, organocatalytic reduction systems have emerged as powerful alternatives. organic-chemistry.org A notable example is the use of a BINOL-derived boro-phosphate catalyst for the enantioselective reduction of α-trifluoromethylated imines. organic-chemistry.orgacs.org This system employs catecholborane as a mild and convenient hydride source and operates under mild conditions. It provides an efficient route to synthetically useful chiral α-trifluoromethylated amines in high yields (up to 98%) and with excellent enantioselectivities (up to 96% ee). organic-chemistry.orgacs.org The success of this methodology highlights the potential of chiral Brønsted acids to activate imines toward nucleophilic attack by a hydride donor, offering a valuable metal-free approach to this important transformation. organic-chemistry.org
Asymmetric Nucleophilic Addition to Trifluoromethyl Imines
The addition of various nucleophiles to the electrophilic carbon of the C=N bond in trifluoromethyl imines is a versatile and powerful strategy for synthesizing α-trifluoromethyl amines. nih.govnih.gov This approach allows for the introduction of a wide range of substituents at the α-position, enabling the construction of both α-secondary and α-tertiary amine structures with high stereocontrol. nih.gov
Strecker Reaction: The Strecker synthesis is a classic method for preparing α-amino acids, involving the addition of cyanide to an imine to form an α-aminonitrile intermediate. organic-chemistry.orgmasterorganicchemistry.com The catalytic asymmetric variant of this reaction has been successfully applied to trifluoromethyl ketoimines. acs.org For instance, a highly enantioselective Strecker reaction of both difluoromethyl and trifluoromethyl ketoimines with trimethylsilyl cyanide (TMSCN) has been developed using a bifunctional thiourea catalyst. acs.org This method highlights a strong fluorine effect on both reactivity and enantioselectivity. acs.org The development of robust catalysts that are compatible with inexpensive and safer cyanide sources, such as potassium cyanide (KCN) under aqueous conditions, has enhanced the preparative utility of this methodology. nih.gov
Aza-Henry Reaction: The aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a highly effective method for forming carbon-carbon bonds while introducing versatile nitro and amine functionalities. nih.govfrontiersin.org This reaction has been adapted for the asymmetric synthesis of α-trifluoromethyl β-nitroamines from N-Boc protected trifluoromethyl ketimines. nih.govfrontiersin.orgnih.gov Using amino acid-derived quaternary ammonium salts as phase-transfer catalysts, the addition of nitromethane proceeds under mild conditions with low catalyst loading (1 mol%) to give products in good to excellent yields and with moderate to good enantioselectivities. nih.govfrontiersin.orgnih.govresearchgate.net The resulting β-nitroamines are valuable synthetic intermediates that can be readily converted into other important structures like chiral diamines. nih.gov
Beyond the Strecker and aza-Henry reactions, a variety of other nucleophiles have been employed in asymmetric additions to trifluoromethyl imines.
Mannich-type Reactions: The asymmetric Mannich reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with arylethynes as C-nucleophiles has been explored. beilstein-journals.org This method provides access to chiral trifluoromethylpropargylamines, which are important structural motifs in biologically active compounds. beilstein-journals.org
Aryl Additions: The Tang group developed a Rhodium-bis(phosphine)-catalyzed method for the addition of arylboroxines to unprotected N-H trifluoromethyl ketimines. nih.gov This reaction is notable as it allows for the direct synthesis of primary amines bearing a sterically congested, trifluoromethylated stereocenter. nih.gov
Umpolung Reactions: A conceptually novel approach involves reversing the inherent polarity of the imine functionality, known as an umpolung reaction. Chiral phase-transfer catalysts have been developed that mediate the deprotonation of imines to form 2-azaallyl anions. nih.gov These nucleophilic intermediates can then react with carbon electrophiles, such as enals, in a highly chemo-, regio-, diastereo-, and enantioselective manner, providing a new and practical route to chiral amino compounds. nih.gov
While not always leading directly to chiral aliphatic amines, transition metal-catalyzed reactions are instrumental in synthesizing key fluorinated building blocks and precursors. The incorporation of fluorine-containing groups into organic molecules often relies on these powerful catalytic methods. nih.gov
Recent advancements in transition-metal catalysis have enabled the direct C-H functionalization of fluoroarenes, particularly at the position ortho to a fluorine atom. acs.org These methods provide step- and atom-economical strategies for creating complex fluorinated aromatic compounds that can serve as precursors to the corresponding imines. acs.org For example, palladium-catalyzed aromatic C–H fluorination using electrophilic fluorinating reagents represents a modern approach to synthesizing fluoroarenes. nih.gov
Furthermore, iridium-catalyzed enantioselective allylic substitution reactions have been developed to desymmetrize allylic difluoromethylene groups through a C-F activation mechanism. escholarship.org This strategy allows for the construction of enantioenriched tertiary allylic fluorides, which are versatile intermediates that can be subsequently converted to chiral aliphatic amines through established chemical transformations. escholarship.org
Transition Metal-Catalyzed Fluoroarylation and Related Reactions
Palladium-Catalyzed Vicinal Fluoroarylation
The synthesis of α-trifluoromethyl benzylic amines has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. nih.gov This methodology utilizes a palladium catalyst to construct both a C-F and a C-Aryl bond on adjacent carbons. Research indicates that a phosphine (B1218219) ligand, such as XPhos, not only participates in the catalytic cycle but also acts as a phase transfer catalyst. It facilitates the addition of silver fluoride (AgF) to the difluoroazadiene substrate, which generates an α-trifluoromethyl azaallyl-silver intermediate. nih.gov This key intermediate can be characterized by NMR spectroscopy. Subsequent transmetallation to a palladium complex allows for the cross-coupling with various aryl iodides, producing the desired α-trifluoromethyl benzylic amines in yields of up to 90%. nih.gov The strategic modification of the activating group on the azadiene can also enable more challenging cross-coupling reactions. nih.gov
Copper-Catalyzed Aminofluorination of Alkenes
A direct and efficient method for accessing β-fluoroalkylamines is the copper-catalyzed three-component aminofluorination of alkenes. nih.govsemanticscholar.org This strategy addresses the challenge of incompatibility between electrophilic fluoride sources and electron-rich alkylamines by using O-benzoylhydroxylamines as precursors for the amine component. nih.gov The reaction is unprecedented in its ability to catalytically combine diverse alkenes and 1,3-dienes with an amine precursor and a fluoride source. nih.gov
A critical component of this system is Et3N•3HF, which serves a dual role: it is an inexpensive and commercially available source of fluoride for the fluorination step, and it also functions as an acid to promote the formation of an aminyl radical cation, which is necessary for electrophilic amination. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of aminyl radical species and carbon-radical intermediates. nih.gov This method demonstrates high regioselectivity and tolerance for a wide array of functional groups, providing a practical route to a broad spectrum of β-fluorinated electron-rich alkylamines. nih.gov
| Catalyst | Amine Source | Fluoride Source | Substrate | Product Type | Ref. |
| Copper | O-benzoylhydroxylamines | Et3N•3HF | Alkenes, 1,3-dienes | β-fluoroalkylamines | nih.govsemanticscholar.org |
Stereospecific Rearrangements and Transformations
Stereospecific Isomerization of Chiral Allylic Amines
A powerful strategy for the synthesis of γ-trifluoromethylated aliphatic amines involves the stereospecific isomerization of α-chiral allylic amines. acs.orgnih.gov This method is particularly effective for creating molecules with two non-contiguous stereogenic centers. acs.orgnih.gov The process begins with an enantioselectively prepared γ-trifluoromethylated allylic amine. This starting material undergoes a base-catalyzed isomerization, which proceeds through a nih.govorganic-chemistry.org-hydrogen shift, to form a mixture of chiral primary enamine and imine intermediates. acs.orgresearchgate.net This transformation is stereospecific, meaning the chirality of the starting allylic amine is transferred to the intermediate. nih.gov
The isomerization of the chiral allylic amine can be effectively catalyzed by an organocatalyst, avoiding the need for transition metals. acs.orgnih.gov Specifically, a simple guanidine-type base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been shown to catalyze this nih.govorganic-chemistry.org-hydrogen shift. nih.gov This organocatalytic approach is notable for its high level of stereospecificity, ensuring that the stereochemical information from the starting material is preserved in the resulting enamine/imine intermediate. nih.gov
The chiral imine/enamine intermediates generated from the isomerization are typically not isolated. acs.orgresearchgate.net Instead, they are subjected to a subsequent diastereoselective reduction in a one-pot protocol. whiterose.ac.uk This reduction step converts the transient imine/enamine mixture into the final, stable α,γ-chiral γ-trifluoromethylated amine. acs.orgnih.gov The combination of a stereospecific isomerization followed by a diastereoselective reduction allows for the synthesis of the target amines in excellent yields and with high diastereo- and enantioselectivities. acs.orgnih.gov This approach has proven to be robust, with successful application on a gram-scale, highlighting its practical utility for accessing complex chiral trifluoromethylated structures. acs.orgnih.gov
Table of Reaction Outcomes for Isomerization-Reduction Sequence
| Starting Allylic Amine | Base Catalyst | Reducing Agent | Final Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|---|
| (R)-γ-trifluoromethylated allylic amine | TBD | NaBH4 | (R,R)-α,γ-chiral amine | High | High | acs.orgresearchgate.net |
Direct C–H and N–H Functionalization with Trifluoromethyl Groups
Direct functionalization of C–H and N–H bonds offers an atom-economical and efficient approach to introduce trifluoromethyl and fluoro groups into aliphatic amines, bypassing the need for pre-functionalized substrates. These methods are particularly valuable for the late-stage modification of complex molecules.
Site-Selective C(sp³)–H Fluorination of Aliphatic Amines
The direct, site-selective fluorination of unactivated C(sp³)–H bonds in aliphatic amines is a challenging yet highly desirable transformation. Transition-metal catalysis has emerged as a powerful tool to achieve this, often employing directing groups to control regioselectivity.
The use of transient directing groups (TDGs) has revolutionized C–H activation, as it avoids the synthetic steps of installing and removing a permanent directing group. snnu.edu.cn In the context of aliphatic amine fluorination, a TDG strategy involves the in situ and reversible formation of a directing group, typically through the condensation of an amine with an aldehyde or ketone. This transiently formed group then directs a metal catalyst to a specific C–H bond for fluorination.
A notable example is the palladium-catalyzed γ-C(sp³)–H fluorination of free aliphatic amines using 2-hydroxynicotinaldehyde as the TDG. nih.gov This methodology allows for the selective fluorination of both γ-methyl and methylene positions in a range of cyclohexyl and linear aliphatic amines. nih.gov The choice of a chiral TDG can, in principle, enable enantioselective C–H fluorination, a significant goal in the synthesis of chiral fluorinated amines. snnu.edu.cn While the enantioselective C(sp³)–H fluorination of aliphatic amines using chiral TDGs is still a developing area, the concept has been successfully demonstrated in the arylation of aliphatic ketones. researchgate.net
The general mechanism involves the formation of an imine intermediate from the aliphatic amine and the aldehyde-containing TDG. This imine then coordinates to the palladium catalyst, leading to the formation of a palladacycle intermediate that directs the C–H activation and subsequent fluorination. The fluorinating agent, often an electrophilic source like Selectfluor, delivers the fluorine atom.
| Substrate Type | Transient Directing Group | Metal Catalyst | Position of Fluorination | Key Feature |
| Aliphatic Amines | 2-Hydroxynicotinaldehyde | Palladium | γ-Methyl, γ-Methylene | First example of free amine γ-C(sp³)–H fluorination. nih.gov |
| 2-Alkylbenzaldehydes | Chiral Amino Acids | Palladium | Benzylic | Enantioselective acetoxylation and fluorination. nih.gov |
| Aldehydes/Ketones | Amino Acids | Palladium | β or γ | Feasibility of enantioselective C-H activation with chiral amino acids. ecnu.edu.cn |
Various transition metals have been explored for the site-selective fluorination of C(sp³)–H bonds in aliphatic amines and related compounds.
Palladium: Palladium catalysis is the most extensively studied approach. acs.org Palladium(II)/(IV) catalytic cycles are often proposed, where the palladium catalyst inserts into a C–H bond, is oxidized by a fluorinating agent, and then undergoes reductive elimination to form the C–F bond. nih.gov The use of bidentate directing groups, such as 2-(pyridin-2-yl)isopropylamine (PIP), has been shown to be effective in the diastereoselective β-fluorination of α-amino acid derivatives. nih.gov
Manganese: Manganese porphyrin complexes have been shown to catalyze the fluorination of unactivated C(sp³)–H bonds using fluoride ions as the fluorine source and a stoichiometric oxidant. rsc.org This system can achieve fluorination at otherwise unreactive sites in complex molecules like steroids and terpenoids. researchgate.net
Iron: Inexpensive iron salts, such as Fe(acac)₂, can catalyze the benzylic fluorination of substrates with Selectfluor, likely proceeding through a radical mechanism. nih.gov
Copper: Copper-catalyzed systems have also been developed for radical-based C–H fluorination, demonstrating the ability of copper fluoride species to deliver fluorine to carbon radicals. nih.gov
| Metal Catalyst | Directing Group Strategy | Fluorine Source | Mechanistic Pathway | Substrate Scope |
| Palladium | Permanent (e.g., PIP) or Transient | Electrophilic (e.g., Selectfluor) | Pd(II)/Pd(IV) cycle | α-Amino acids, aliphatic amines. nih.govacs.orgnih.gov |
| Manganese | Porphyrin ligand | Nucleophilic (Fluoride ion) + Oxidant | High-valent Mn-oxo species | Alkanes, terpenoids, steroids. rsc.orgresearchgate.net |
| Iron | None (for benzylic) | Electrophilic (e.g., Selectfluor) | Radical | Benzylic C-H bonds. nih.gov |
| Copper | Bis(imine) ligand | Electrophilic (e.g., NFSI) | Radical relay | Aliphatic C-H bonds. nih.gov |
Deaminative Trifluoromethylation of Aliphatic Primary Amines
Deaminative functionalization offers a unique strategy to convert the ubiquitous primary amino group into other functionalities. Recently, methods for the deaminative trifluoromethylation of aliphatic primary amines have been developed, providing direct access to alkyl trifluoromethyl compounds.
This transformation is particularly significant as it allows for the conversion of a common functional group into the valuable trifluoromethyl moiety. A recently developed protocol utilizes a combination of an N-anomeric amide (Levin's reagent) and a bench-stable copper(III)-CF₃ complex (Grushin's reagent) under blue light irradiation. This method is characterized by its mild reaction conditions and broad functional group tolerance.
Experimental mechanistic studies suggest that the deaminative trifluoromethylation proceeds through a radical-mediated pathway. The reaction is initiated by the interaction of the primary amine with the N-anomeric amide, leading to the formation of a 1,1-diazene intermediate. Under blue light irradiation, this intermediate is believed to undergo homolytic cleavage to generate an alkyl radical.
This alkyl radical is then trapped by the copper(III)-CF₃ complex. Grushin's reagent is proposed to play a dual role in this process: acting as the source of the trifluoromethyl group and potentially participating in the radical generation or propagation steps. The final step involves the transfer of the CF₃ group from the copper complex to the alkyl radical, forming the desired C(sp³)–CF₃ bond.
A key advantage of the deaminative trifluoromethylation methodology is its applicability to the late-stage functionalization of complex and bioactive molecules. The mild reaction conditions and high functional group tolerance allow for the direct conversion of primary amino groups in natural products and pharmaceuticals into trifluoromethyl groups. This capability is of immense value in drug discovery and development, as it enables the rapid generation of novel analogues with potentially improved pharmacological properties. The ability to modify complex molecular architectures at a late stage significantly streamlines the synthesis of new chemical entities for biological evaluation.
N-Trifluoromethylation via Formal Upolung Strategy
A significant advancement in the synthesis of N-trifluoromethyl amines involves a formal umpolung, or reversal of polarity, strategy. This approach facilitates the N-trifluoromethylation of amines under mild conditions, proceeding through the formation of key thiocarbamoyl fluoride intermediates. The process is noted for its operational simplicity and high selectivity, making it a valuable tool in synthetic organic chemistry. nih.govnih.govnih.gov
The umpolung strategy effectively reverses the typical nucleophilic character of the amine nitrogen, allowing for the introduction of the electrophilic trifluoromethyl group. A key reagent in this transformation is (Me₄N)SCF₃, a bench-stable trifluoromethylthiolating agent, which reacts with amines in the presence of a fluoride source, such as silver fluoride (AgF), to yield the desired N-trifluoromethylated product. nih.govnih.govresearchgate.net This one-pot synthesis is conducted at room temperature and is characterized by its rapid reaction times and high yields. nih.govnih.govresearchgate.net
One of the notable advantages of this methodology is its broad functional group tolerance. The reaction conditions are mild enough to be compatible with a wide array of sensitive functional groups, including esters, nitriles, nitro groups, amides, and sulfonyl groups. nih.govresearchgate.net This makes the formal umpolung strategy particularly suitable for the late-stage trifluoromethylation of complex molecules and pharmaceutically relevant compounds. nih.govnih.gov
The reaction proceeds with the quantitative formation of a thiocarbamoyl fluoride intermediate within minutes, which can then be converted to the final N-CF₃ compound. nih.govnih.govresearchgate.net The purification process is straightforward, often involving simple filtration to remove salt byproducts, which simplifies the isolation of the desired product. nih.gov
In-situ Generation of Thiocarbamoyl Fluoride Intermediates
The cornerstone of the formal umpolung strategy for N-trifluoromethylation is the in-situ generation of thiocarbamoyl fluoride intermediates. nih.govnih.govnih.gov These reactive species are readily formed from the reaction of a primary or secondary amine with a suitable reagent. One highly effective method involves the use of tetramethylammonium trifluoromethylthiolate, (Me₄N)SCF₃, which reacts with the amine to quantitatively produce the thiocarbamoyl fluoride intermediate. nih.govnih.govresearchgate.net This intermediate is then subjected to fluorinative desulfurization to yield the final N-trifluoromethyl amine.
Another approach for the in-situ generation of these intermediates involves the reaction of amines with thiocarbonyl fluoride (F₂C=S). nih.govcas.cn Thiocarbonyl fluoride itself can be generated in-situ from difluorocarbene, which is a versatile intermediate in organofluorine chemistry. nih.govcas.cn The difluorocarbene, often produced from a stable precursor, reacts with a sulfur source to form thiocarbonyl fluoride, which is then trapped by the amine to form the thiocarbamoyl fluoride. nih.govcas.cn This method also proceeds under mild conditions and avoids the need to handle the toxic and gaseous thiocarbonyl fluoride directly. cas.cn
The scope of this methodology is broad, encompassing both aromatic and aliphatic secondary amines, and has been successfully applied to the synthesis of N-trifluoromethylated protected amino acids and various drug molecules. nih.govresearchgate.net
The following table summarizes the scope of the N-trifluoromethylation of various secondary amines via the in-situ generation of thiocarbamoyl fluoride intermediates using (Me₄N)SCF₃ and AgF.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 98 |
| 2 | Di-n-butylamine | N,N-Di-n-butyl-1,1,1-trifluoromethanamine | 95 |
| 3 | Piperidine | 1-(Trifluoromethyl)piperidine | 92 |
| 4 | Morpholine | 4-(Trifluoromethyl)morpholine | 96 |
| 5 | L-Proline methyl ester | Methyl 1-(trifluoromethyl)pyrrolidine-2-carboxylate | 88 |
| 6 | 4-Nitroaniline | N-Methyl-4-nitro-N-(trifluoromethyl)aniline | 85 |
| 7 | Indole | 1-(Trifluoromethyl)-1H-indole | 81 |
Data sourced from studies on the N-trifluoromethylation of secondary amines. nih.govresearchgate.net
The subsequent table illustrates the application of this methodology in the late-stage N-trifluoromethylation of pharmaceutically relevant molecules.
| Entry | Drug Molecule | N-Trifluoromethylated Product | Yield (%) |
| 1 | Tetracaine | N-Trifluoromethyl Tetracaine | 97 |
| 2 | (S)-Duloxetine | N-Trifluoromethyl (S)-Duloxetine | 91 |
| 3 | Fenfluramine | N-Trifluoromethyl Fenfluramine | 89 |
Data sourced from studies on the late-stage functionalization of drug molecules. nih.govresearchgate.net
Stereochemical Principles and Control in Chiral Trifluoromethylated Amines
Elucidation of Absolute and Relative Stereochemistry
Determining the exact spatial orientation of substituents at a chiral center (absolute configuration) and the stereochemical relationship between multiple chiral centers in a molecule (relative configuration) is a critical analytical challenge. For chiral trifluoromethylated amines, several powerful techniques are employed.
X-ray Crystallography is considered the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained. nih.govnih.gov This technique provides an unambiguous 3D structure of the molecule in the solid state. In the synthesis of complex chiral amines, researchers often convert the final product into a crystalline derivative, such as a Boc-protected amine or a salt, to facilitate crystal growth. Subsequent single-crystal X-ray diffraction analysis can then be used to unequivocally establish the absolute and relative configurations of all stereocenters. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is another indispensable tool. rsc.org While NMR of an enantiomerically pure compound cannot directly reveal its absolute configuration, it can be used in conjunction with chiral derivatizing agents (CDAs). nih.govfrontiersin.org A widely used approach involves reacting the chiral amine with both enantiomers of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a modern equivalent. nih.govnih.gov This reaction converts the pair of enantiomeric amines into a pair of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. By analyzing the differences in the ¹⁹F NMR chemical shifts (Δδ) between the two resulting diastereomeric amides, and comparing these experimental values to established models or computational calculations, the absolute configuration of the original amine can be confidently assigned. nih.govfrontiersin.orgacs.org
Factors Influencing Enantioselectivity and Diastereoselectivity
The asymmetric synthesis of chiral trifluoromethylated amines with a specific stereochemistry requires precise control over the reaction pathways. Enantioselectivity refers to the preferential formation of one enantiomer over the other, while diastereoselectivity refers to the preference for one diastereomer over others in a reaction that creates multiple stereocenters. Several key factors govern these outcomes. nih.govnih.gov
Chiral Catalysts: The use of chiral catalysts is a cornerstone of asymmetric synthesis. numberanalytics.commdpi.com These catalysts, which can be transition-metal complexes, organocatalysts (like cinchona alkaloids), or enzymes, create a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one stereoisomer over the other. brandeis.eduacs.orgnih.govnih.gov For example, biocatalytic methods using engineered enzymes have demonstrated the ability to produce chiral α-trifluoromethyl amines with very high enantiomeric purity. nih.govacs.org The structure of the catalyst is critical; even small modifications to the catalyst's ligands can dramatically alter or even invert the enantioselectivity of the reaction. acs.orgacs.org
Reaction Conditions: Temperature and the choice of reagents play a crucial role in determining stereoselectivity. Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states. nih.gov The choice of reducing agent in reactions like the reduction of a ketimine is also critical. For instance, bulky reducing agents may exhibit higher stereocontrol due to more pronounced steric interactions in the transition state. Research has shown that changing the reducing agent or reaction temperature can significantly impact the diastereomeric ratio of the final amine product. acs.org
Substrate and Reagent Control: The inherent structure of the starting materials can direct the stereochemical outcome. Chiral auxiliaries, which are temporary chiral groups attached to the substrate, can effectively block one face of the molecule, forcing a reagent to attack from the less hindered side and thus creating the desired stereocenter. nih.gov Furthermore, the steric and electronic properties of substituents on the substrate influence the reaction's stereoselectivity. acs.org For example, imines bearing strongly electron-withdrawing groups may react at lower temperatures, which can be leveraged to achieve optimal enantioselectivity. acs.org
The following table summarizes research findings on how different reducing agents and temperatures affect the diastereoselectivity in the synthesis of a γ-trifluoromethylated amine.
| Entry | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | 25 | 55:45 | 85 |
| 2 | DIBAL-H | 25 | 65:35 | 82 |
| 3 | DIBAL-H | 0 | 70:30 | 80 |
| 4 | DIBAL-H | -78 | 85:15 | 78 |
| 5 | DIBAL-H | -90 | 90:10 | 75 |
| Data derived from studies on the diastereoselective reduction of chiral imine/enamine intermediates. acs.org |
Pyramidal Inversion and its Impact on Amine Stereochemistry
A fundamental stereochemical property of amines is their ability to undergo a process known as pyramidal inversion or nitrogen inversion . wikipedia.orgfiveable.me A chiral amine, with its three different substituents and a lone pair of electrons, exists in a trigonal pyramidal geometry. libretexts.org Pyramidal inversion is a rapid oscillation where the nitrogen atom and its substituents pass through a planar, sp²-hybridized transition state to form the mirror image, effectively inverting the stereocenter. wikipedia.orglibretexts.org
For most simple chiral amines, the energy barrier to this inversion is very low (approximately 6 kcal/mol), allowing for millions or billions of inversions per second at room temperature. libretexts.org This rapid interconversion between enantiomers means that a chiral amine typically exists as a racemic mixture, making the resolution of its enantiomers impossible under normal conditions. wikipedia.orglibretexts.org This process can erode the stereochemical integrity of a chiral nitrogen center after its formation.
Mechanistic Insights and Computational Modeling in Trifluoromethylated Amine Chemistry
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of chiral α-trifluoromethyl amines like 1,1,1-Trifluoro-4-methylhexan-2-amine can be approached through several established strategies. A prevalent method involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This approach is attractive due to the relative accessibility of the imine precursors. Another powerful strategy is the addition of carbon nucleophiles to trifluoromethyl imines, which allows for the construction of the carbon skeleton and the amine functionality in a single step. nih.gov More recently, biocatalytic methods, such as asymmetric N–H carbene insertion reactions catalyzed by engineered enzymes, have emerged as a sustainable and highly selective route to these valuable compounds. acs.orgacs.org
For a compound like this compound, a plausible synthetic route would be the asymmetric reduction of the corresponding N-unsubstituted ketimine, 1,1,1-trifluoro-4-methylhexan-2-imine. This transformation would establish the chiral center at the C2 position.
A detailed analysis of the reaction coordinate for the synthesis of α-trifluoromethyl amines provides critical insights into the energetic landscape of the transformation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these pathways. researchgate.net For a catalyzed reaction, the coordinate typically describes the energy of the system as it progresses from the separated reactants (e.g., the imine substrate and the catalyst) to the final product.
The process begins with the formation of a catalyst-substrate complex. The reaction then proceeds through one or more transition states and potentially stable intermediates before yielding the product. For instance, in a biocatalytic N-H insertion, computational modeling has been used to understand the interplay between the protein scaffold and the reagents that controls the reaction's enantioselectivity. acs.orgnih.gov The reaction coordinate would map the formation of a heme-carbene intermediate, its interaction with the amine substrate, the N-H insertion step via a specific transition state, and finally the release of the product from the enzyme's active site.
Intermediates and transition states are the cornerstones of a reaction mechanism, dictating both the rate and the stereochemical outcome. In the synthesis of trifluoromethylated amines via imine chemistry, the imine itself is a key intermediate. The stereoisomeric form of the imine (E or Z) can be critical in achieving high enantioselectivity, as different isomers may lead to opposite enantiomers of the final amine product. nih.gov
The transition state is a fleeting, high-energy structure that represents the point of maximum energy along the reaction coordinate—the point of no return. mit.edu For example, in the rhodium-catalyzed coupling of arylboroxines with trifluoromethyl ketimines, the transition state involves the coordinated metal center, the imine, and the incoming aryl group. nih.gov The geometry of this transition state, stabilized by interactions with the chiral ligand, determines which face of the imine is attacked, thereby establishing the product's stereochemistry. Computational studies can model these transient structures, providing insights that are nearly impossible to obtain through experimental observation alone. mit.edu
Table 1: Key Species in a Hypothetical Catalyzed Synthesis of this compound
| Species | Description | Role in Reaction Pathway |
|---|---|---|
| Reactant Complex | The ketimine substrate (1,1,1-trifluoro-4-methylhexan-2-imine) bound to the chiral catalyst. | Initial state on the reaction coordinate after substrate binding. |
| Transition State (TS) | A high-energy, transient structure where the new C-H bond (in a reduction) or C-C bond (in an alkylation) is partially formed. | Determines the reaction rate and stereoselectivity. Its geometry is stabilized by catalyst-substrate interactions. |
| Product Complex | The final amine product, this compound, still bound to the catalyst. | The state immediately preceding product release, which regenerates the catalyst. |
Computational Chemistry Applications in Fluorine Chemistry
Computational chemistry, and particularly quantum mechanical methods, has become an indispensable tool for studying organofluorine compounds. nih.gov The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—impart distinct physicochemical characteristics to molecules, which can be challenging to predict intuitively. Computational models allow for a deep understanding of how fluorine substitution affects molecular structure, reactivity, and interactions with other molecules, such as biological targets or catalysts. nih.govacs.org
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. acs.org DFT calculations are employed to determine optimized geometries, reaction energies, and the electronic properties of reactants, intermediates, transition states, and products. universite-paris-saclay.fr In the context of synthesizing trifluoromethylated amines, DFT studies provide detailed mechanistic pictures that complement experimental findings. acs.orgnih.gov
Table 2: Hypothetical DFT-Calculated Energy Barriers for a Synthesis Pathway
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Significance |
|---|---|---|---|
| Substrate Binding | Association of the ketimine with the catalyst. | 2.5 | Typically a low-energy, reversible step. |
| Nucleophilic Attack (TS1) | Transfer of a nucleophile (e.g., hydride) to the imine carbon. | 18.7 | Often the rate-determining and stereodetermining step. |
| Product Release | Dissociation of the final amine product from the catalyst. | 5.1 | Regenerates the active catalyst for the next cycle. |
In catalytic asymmetric synthesis, the precise interactions between the catalyst's ligands and the substrate are what drive enantioselectivity. DFT calculations can elucidate the nature of these interactions, which can include hydrogen bonding, steric repulsion, and electrostatic interactions. scm.com For example, in the synthesis of a chiral amine, DFT can model how the substrate, such as the precursor to this compound, fits into the chiral pocket created by the catalyst's ligands. nih.gov
These models can reveal why one transition state, leading to the desired (R)- or (S)-enantiomer, is lower in energy than the other. The trifluoromethyl group and the 4-methylhexyl group of the substrate would have distinct steric and electronic demands that dictate their preferred orientation within the catalyst's active site. Understanding these subtle, non-covalent interactions is key to designing more efficient and selective catalysts for the synthesis of complex fluorinated molecules. nih.govacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for understanding the structure, dynamics, and function of molecular systems at an atomic level. biorxiv.org These simulations calculate the forces between atoms and use them to simulate the motions of molecules over time, providing insights that are often inaccessible through experimental methods alone. biorxiv.orgnih.gov In the context of trifluoromethylated amines like this compound, MD simulations can offer crucial insights into their conformational preferences, interactions with their environment (such as solvents or biological macromolecules), and the mechanistic details of their reactions. acs.org
MD simulations are particularly valuable for elucidating the role of enzyme mutations and for understanding the stereocontrol in biocatalytic reactions. acs.org By creating a dynamic model of the enzyme-substrate complex, researchers can observe the conformational changes and key interactions that lead to a specific stereochemical outcome. For instance, simulations can reveal how mutations in an enzyme's active site alter its flexibility and the binding of a trifluorodiazo alkane, thereby influencing the enantioselectivity of carbene B–H insertion reactions to form chiral α-CF3 organoborons. acs.org
The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. biorxiv.orgnih.gov For novel molecules such as this compound, the development of accurate force field parameters is a critical first step. This often involves high-level quantum mechanical calculations to ensure the simulations faithfully represent the real-world behavior of the molecule.
The table below illustrates the type of data that can be generated from MD simulations, in this hypothetical case showing the effect of different solvents on the conformational distribution of this compound.
| Solvent | Predominant Conformer | Dihedral Angle (C1-C2-N-H) | Simulation Time (ns) |
| Water | Gauche | 65° | 100 |
| Chloroform | Anti | 175° | 100 |
| DMSO | Gauche | 70° | 100 |
This is a hypothetical data table for illustrative purposes.
Elucidating Protein-Reagent Interplay in Biocatalysis
The interplay between a protein (biocatalyst) and a reagent is fundamental to understanding and optimizing enzymatic reactions for the synthesis of chiral molecules, including α-trifluoromethylated amines. nih.gov Computational analyses, often in conjunction with experimental studies, provide deep insights into how this interplay governs the efficiency and enantioselectivity of a reaction. acs.org
In the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines, engineered enzymes such as variants of cytochrome c552 have been utilized. nih.gov Computational modeling, including Rosetta-based molecular modeling and Density Functional Theory (DFT) calculations, has been instrumental in understanding the origins of enantioselectivity. nih.gov These studies can elucidate the binding modes of substrates within the enzyme's active site and identify the key amino acid residues that control the stereochemical outcome.
A fascinating aspect of protein-reagent interplay is the ability to switch the enantioselectivity of a reaction by modifying the reagent. For example, in the N–H carbene insertion reaction catalyzed by engineered cytochrome c552, changing the ester group of the diazo reagent can invert the enantiopreference of the enzyme, leading to the formation of the opposite enantiomer of the α-trifluoromethyl amine product. nih.gov Computational studies can rationalize these findings by revealing how different reagents interact with the enzyme's active site to favor different transition states. nih.govacs.org
The following table presents hypothetical data illustrating how different enzyme variants and reagents can influence the yield and enantiomeric ratio (e.r.) of a product analogous to this compound.
| Enzyme Variant | Reagent | Product Conversion (%) | Enantiomeric Ratio (S:R) |
| Wild Type | Reagent A | 25 | 60:40 |
| Variant 1 (V78A) | Reagent A | 70 | 95:5 |
| Variant 2 (L182G) | Reagent A | 65 | 10:90 |
| Variant 1 (V78A) | Reagent B | 85 | 5:95 |
This is a hypothetical data table for illustrative purposes.
Protein engineering, guided by computational insights, is a powerful strategy for developing highly efficient and selective biocatalysts for the synthesis of valuable chiral compounds like trifluoromethylated amines. nih.govfrontiersin.org By understanding the intricate interplay between the protein and the reagents, scientists can tailor enzymes for specific synthetic applications, paving the way for more sustainable and efficient chemical manufacturing. nih.govresearchgate.net
Advanced Analytical Methodologies for Stereochemically Defined Trifluoromethylated Amines
Spectroscopic Techniques for Structural Elucidation and Stereochemical Purity
Spectroscopic methods offer profound insights into the three-dimensional structure of molecules. For chiral trifluoromethylated amines, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones for determining enantiomeric purity and absolute configuration, respectively.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive technique for the analysis of fluorinated compounds. researchgate.net Its high natural abundance, 100% isotopic abundance of the ¹⁹F nucleus, and wide range of chemical shifts make it ideal for distinguishing between the enantiomers of chiral trifluoromethylated amines. researchgate.netnih.gov The direct determination of enantiomeric ratios is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net
The interaction between the chiral amine enantiomers and the chiral agent creates two distinct diastereomeric complexes. These complexes exhibit different magnetic environments for the trifluoromethyl (CF₃) group, resulting in separate, well-resolved signals in the ¹⁹F NMR spectrum. nih.gov The enantiomeric excess (ee) can then be accurately calculated by integrating the signals corresponding to each diastereomer. acs.org
Recent advancements have introduced sophisticated chiral agents, such as palladium complexes with chiral pincer ligands, that create a defined chiral environment around the amine. nih.gov The binding of each enantiomer induces distinct and predictable ¹⁹F NMR shifts, allowing for robust differentiation. nih.gov Another effective approach involves using axially chiral derivatizing agents like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), where the CF₃ group of the agent acts as a sensor to detect the stereochemistry of the amine. nih.gov The difference in the chemical shift (Δδ) between the resulting diastereomeric amides provides a clear measure for analysis. nih.govacs.org
Table 1: Illustrative ¹⁹F NMR Data for Enantiomeric Resolution of a Chiral Trifluoromethylated Amine using a Chiral Solvating Agent (CSA)
| Diastereomeric Complex | Chemical Shift (δ) [ppm] | Integration | Enantiomeric Ratio |
| (R)-Amine • (R)-CSA | -75.25 | 1.00 | 50% |
| (S)-Amine • (R)-CSA | -75.48 | 1.00 | 50% |
| Chemical Shift Difference (Δδ) | 0.23 |
X-ray single crystal diffraction is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govnih.govspringernature.com This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, revealing the exact spatial orientation of substituents around each stereogenic center. nih.gov
The process requires growing a high-quality single crystal of the enantiomerically pure compound or a suitable crystalline derivative. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute structure, the phenomenon of anomalous scattering (or resonant scattering) is utilized. researchgate.net The precision of this determination is often assessed using the Flack parameter, where a value close to zero confirms the correct assignment of the absolute configuration. researchgate.net In studies involving the synthesis of novel α,γ-chiral trifluoromethylated amines, X-ray diffraction has been successfully employed to confirm the absolute configurations of the products after derivatization to form crystalline solids. nih.govacs.orgresearchgate.net
Table 2: Representative Crystallographic Data for the Absolute Configuration Determination of a Chiral Amine Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀F₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a [Å] | 8.541 |
| b [Å] | 10.235 |
| c [Å] | 18.337 |
| Flack Parameter | 0.02 (3) |
| Conclusion | Absolute configuration confirmed |
Chromatographic Techniques for Stereoisomer Resolution and Quantification
Chromatographic methods are essential for the physical separation and quantification of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when equipped with Chiral Stationary Phases (CSPs), are the most widely used techniques for resolving enantiomers and diastereomers of trifluoromethylated amines. mdpi.comgcms.cz
Chiral HPLC is a robust and versatile method for enantioseparation. nih.gov CSPs based on polysaccharide derivatives, such as cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including primary amines. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times (t_R). The quality of the separation is measured by the separation factor (α) and the resolution (R_s), where an R_s value ≥ 1.5 indicates baseline separation. nih.gov
For more volatile amines, or after appropriate derivatization to increase volatility, chiral GC provides excellent resolution and sensitivity. sigmaaldrich.com Derivatized cyclodextrins are common CSPs used in capillary GC columns for this purpose. gcms.cz Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative, often offering faster separations and higher efficiency than HPLC for many chiral applications. nih.govchromatographyonline.com
Table 3: Example Chiral HPLC Method for the Resolution of a Racemic Amine
| Parameter | Condition / Value |
| Column | Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (t_R1) | 8.52 min |
| Retention Time (t_R2) | 10.36 min |
| Separation Factor (α) | 1.25 |
| Resolution (R_s) | 2.10 |
Future Directions and Broader Academic Implications of Chiral Trifluoromethylated Amines
Development of Next-Generation Asymmetric Catalytic Systems
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. yale.edu The presence of a trifluoromethyl group adjacent to the amine functionality introduces distinct electronic effects that necessitate the development of novel and highly specialized asymmetric catalytic systems. Future research in this area is expected to focus on several key aspects:
Novel Catalyst Design: There is a continuing need for the design of new chiral catalysts, including transition-metal complexes and organocatalysts, that can effectively control the stereochemistry during the formation of α-trifluoromethyl amines. nih.govresearchgate.net This includes the development of catalysts that are not only highly enantioselective but also exhibit high turnover numbers and frequencies, making them suitable for large-scale applications.
Expanding Reaction Scope: Current catalytic methods often have limitations regarding substrate scope. nih.gov Future efforts will likely be directed towards developing more general catalytic systems that can accommodate a wider variety of trifluoromethylated imines or their precursors, including those with diverse steric and electronic properties.
Mechanistic Understanding: A deeper understanding of the reaction mechanisms underlying these asymmetric transformations is crucial for the rational design of improved catalysts. nih.gov Detailed kinetic and computational studies will play a pivotal role in elucidating the transition states and intermediates involved in the stereodetermining steps. acs.org
The enantioselective reduction of trifluoromethyl ketimines is a prominent strategy for accessing chiral trifluoromethylated amines. rsc.org Both metal-based and organocatalytic systems have shown promise in this area. For instance, organocatalytic reductions using trichlorosilane (B8805176) have been shown to afford fluorinated amines with high chemical and stereochemical efficiency. rsc.orgunimi.it Similarly, transition metal catalysts, such as those based on palladium, have been successfully employed for the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines. nih.gov
Interactive Table: Asymmetric Catalytic Approaches for Trifluoromethylated Amine Synthesis.
| Catalytic Approach | Catalyst Type | Key Features | Representative Substrates |
|---|---|---|---|
| Imine Hydrogenation | Chiral Metal Complexes (e.g., Ru, Pd) | High enantioselectivity for aryl ketimines. | Aryl trifluoromethyl ketimines |
| Transfer Hydrogenation | Organocatalysts (e.g., cinchona alkaloids) | Metal-free, mild conditions. | Trifluoromethyl imines |
Sustainable and Green Chemical Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of chiral trifluoromethylated amines, future research will emphasize the development of more sustainable and environmentally benign methodologies.
Key areas of focus include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Resources: Exploring the use of bio-based starting materials and solvents to reduce the reliance on petrochemical feedstocks.
Catalytic Processes: Favoring catalytic reactions over stoichiometric ones to reduce waste and energy consumption. researchgate.net Metal-free catalytic systems are particularly attractive from a green chemistry perspective. rsc.orgrsc.org
Alternative Reaction Media: Investigating the use of greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents. rsc.org
Innovations in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. acs.orgrsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The development of methods for the late-stage introduction of the trifluoromethyl-amine moiety is a significant area of future research.
Challenges and opportunities in this field include:
C-H Functionalization: Developing selective methods for the direct introduction of a trifluoromethyl-amino group via C-H activation would be a major breakthrough. nih.govacs.org
Chemoselectivity: Achieving high chemoselectivity in the presence of multiple reactive functional groups is a key challenge in LSF. bohrium.com
Biocompatible Reactions: Designing LSF reactions that can be performed under biocompatible conditions could enable the modification of biomolecules.
The development of novel reagents and catalytic systems will be crucial for advancing LSF strategies for the synthesis of complex trifluoromethylated amines. rsc.org
Exploration of New Chemical Reactivity and Transformations
The unique electronic properties of the trifluoromethyl group can give rise to novel chemical reactivity. Future research will likely uncover new transformations and reaction pathways involving chiral trifluoromethylated amines.
Potential areas of exploration include:
Novel Cyclization Reactions: Utilizing the trifluoromethyl group to influence the regioselectivity and stereoselectivity of cyclization reactions to form novel heterocyclic compounds.
Rearrangement Reactions: Investigating novel rearrangement reactions that are triggered by the presence of the trifluoromethyl group.
Asymmetric Transformations: Employing chiral trifluoromethylated amines as chiral auxiliaries or ligands in other asymmetric reactions.
The discovery of new reactions will not only expand the synthetic toolbox for accessing complex fluorinated molecules but also deepen our fundamental understanding of chemical reactivity.
Role of Fluorinated Amines as Advanced Synthetic Building Blocks
Chiral trifluoromethylated amines, including 1,1,1-Trifluoro-4-methylhexan-2-amine, are valuable synthetic building blocks for the construction of more complex molecules with desirable properties. enamine.netresearchgate.net Their utility stems from the predictable influence of the trifluoromethyl group on the physicochemical and biological properties of the target molecules.
Future applications of these building blocks are anticipated in:
Medicinal Chemistry: The incorporation of trifluoromethylated amine scaffolds into drug candidates can lead to improved metabolic stability, binding affinity, and bioavailability. nih.govacs.org
Agrochemicals: The development of new pesticides and herbicides with enhanced efficacy and reduced environmental impact.
Materials Science: The synthesis of novel polymers and functional materials with unique thermal and electronic properties.
The availability of a diverse range of chiral trifluoromethylated amine building blocks will continue to fuel innovation in these and other areas of chemical science. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1,1,1-Trifluoro-4-methylhexan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing a trifluoromethyl group into a branched amine backbone. A validated approach (adapted from similar trifluoroalkylamines) includes:
- Step 1 : Alkylation of 4-methylpentan-2-amine with 1,1,1-trifluoro-2-iodoethane under inert atmosphere (N₂/Ar) at 60–80°C .
- Step 2 : Purification via acid-base extraction (HCl/NaOH) to isolate the hydrochloride salt.
- Key Variables : Reaction time (12–24 hrs), solvent polarity (THF vs. DMF), and stoichiometric ratios (amine:halide = 1:1.2). Yields range from 45–65%, with side products including unreacted amine and dehalogenated byproducts .
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 60°C, 12 hrs | 48 | 92% |
| DMF, 80°C, 24 hrs | 65 | 88% |
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- ¹⁹F NMR : Confirms trifluoromethyl group presence (δ ≈ -70 ppm). Contradictions in chemical shifts may arise from solvent effects (D₂O vs. CDCl₃) or salt formation .
- GC-MS : Detects volatile impurities (e.g., residual solvents). Discrepancies in molecular ion peaks ([M+H]+ = 176 m/z) require high-resolution MS to distinguish isotopic patterns .
- XRD : Resolves stereochemical ambiguities in crystalline hydrochloride salts by comparing unit cell parameters with PubChem/CAS databases .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized while minimizing side-product formation?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in alkylation steps, reducing reaction time to 8–10 hrs .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve trifluoroethyl halide solubility but may increase hydrolysis. Additives like K₂CO₃ mitigate side reactions .
- Flow Chemistry : Continuous flow systems reduce thermal degradation, achieving >75% yield with residence times <6 hrs .
- Data Table :
| Catalyst | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|
| None | THF | 24 | 48 |
| CuI (5 mol%) | DMF | 10 | 72 |
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how do structural modifications affect target interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability. Fluorinated amines often exhibit prolonged half-lives due to reduced oxidative metabolism .
- Molecular Docking : Compare binding affinities of 4-methyl vs. 5-methyl analogs (from ) to hydrophobic enzyme pockets. The shorter carbon chain in 4-methyl derivatives may reduce steric hindrance .
- Cell-Based Models : Use HEK293 cells expressing G-protein-coupled receptors (GPCRs) to study amine-mediated signaling. EC₅₀ values correlate with trifluoromethyl group electronegativity .
Q. How can researchers resolve contradictions in reported biological data for fluorinated amines, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., (R)-1,1,1-Trifluoro-2-butylamine hydrochloride from ) to calibrate assay conditions (pH, temperature) .
- Meta-Analysis : Pool data from PubChem/CAS entries (e.g., ) to identify trends. For example, trifluoromethyl groups consistently enhance membrane permeability (logP ≈ 1.8–2.2) but may reduce aqueous solubility .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. cyclopropyl in ) using multivariate regression models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
